molecular formula C16H15NO3 B11962123 3-(3,4-Dimethoxyphenyl)-1-pyridin-2-ylprop-2-en-1-one CAS No. 92963-55-8

3-(3,4-Dimethoxyphenyl)-1-pyridin-2-ylprop-2-en-1-one

Cat. No.: B11962123
CAS No.: 92963-55-8
M. Wt: 269.29 g/mol
InChI Key: SHLVTYKREZOGJB-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-pyridin-2-ylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-pyridin-2-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 2-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-pyridin-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1-pyridin-2-ylprop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-pyridin-2-ylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.

    Mescaline: A naturally occurring compound with similar methoxy substitutions on the aromatic ring.

    3,4-Dimethoxycinnamic acid: A related compound with similar functional groups.

Uniqueness

3-(3,4-Dimethoxyphenyl)-1-pyridin-2-ylprop-2-en-1-one is unique due to the presence of both a pyridine ring and a dimethoxyphenyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

92963-55-8

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-pyridin-2-ylprop-2-en-1-one

InChI

InChI=1S/C16H15NO3/c1-19-15-9-7-12(11-16(15)20-2)6-8-14(18)13-5-3-4-10-17-13/h3-11H,1-2H3

InChI Key

SHLVTYKREZOGJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=N2)OC

Origin of Product

United States

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